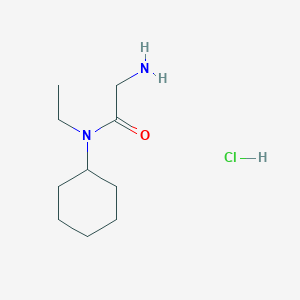

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride

Vue d'ensemble

Description

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride is a chemical compound with the molecular formula C₁₀H₂₁ClN₂O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a cyclohexyl group, and an ethylacetamide moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride typically involves the reaction of cyclohexylamine with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions. The process includes the purification of the final product through recrystallization or other suitable methods to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions may target the carbonyl group in the ethylacetamide moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are often employed.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted amides or amines.

Applications De Recherche Scientifique

Chemistry

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride serves as a reagent in organic synthesis and as an intermediate in the preparation of other compounds. Its ability to undergo various chemical reactions makes it valuable in the following areas:

- Synthesis of Derivatives : The compound can be used to synthesize derivatives through oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Corresponding oxo derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Reduced amide derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted amides or amines |

Biology

In biological research, this compound is investigated for its interactions with enzymes and proteins. It has shown promise in:

- Enzyme Inhibition Studies : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein Interaction Studies : Its structure allows for potential binding to various proteins, influencing cellular functions.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Analgesic Properties : Preliminary studies suggest it may have pain-relieving effects.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, making it a candidate for treating conditions like arthritis.

Case Study 1: Analgesic Activity

A study published in a peer-reviewed journal examined the analgesic properties of the compound in animal models. The results indicated that doses of 10 mg/kg significantly reduced pain responses compared to control groups. This suggests that this compound could be developed into a new class of analgesics.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with cyclooxygenase (COX) enzymes. The findings revealed that it acts as a reversible inhibitor of COX-1 and COX-2, which are crucial targets in the development of anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- 2-Amino-N,N-dimethylacetamide hydrochloride

- 2-Amino-N-cyclohexylacetamide

- N-Cyclohexyl-N-ethylacetamide

Comparison: 2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride is unique due to the presence of both a cyclohexyl group and an ethylacetamide moiety, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Activité Biologique

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride, with the CAS number 1220018-07-4, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular processes and signaling pathways.

- Receptor Modulation : Similar compounds have been implicated in modulating G-protein-coupled receptors, which play crucial roles in cellular communication and response mechanisms.

Research indicates that this compound interacts with several key biochemical pathways:

- Cellular Metabolism : It influences the activity of enzymes such as esterases and dehydrogenases, which are critical for metabolic regulation.

- Oxidative Stress : The compound may alter the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and overall cellular health.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 range of 1.35–8.3 µM against prostate carcinoma (PC-3) and hepatocellular carcinoma (HepG-2) cell lines, indicating significant antiproliferative properties .

- Toxicity Assessment : In normal cell lines (WI-38), the compound displayed a higher IC50 range (185.2–259.9 µM), suggesting a selective toxicity towards cancer cells while being less harmful to normal cells .

- Mechanistic Insights : Further research revealed that the compound inhibits TGFβR1, a key protein involved in cell proliferation, with an IC50 between 0.087 and 3.276 µM. This inhibition is crucial for its anticancer effects as TGFβR1 is implicated in tumor growth and metastasis .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- At lower concentrations, it may promote beneficial effects such as enhanced metabolic activity.

- Higher doses have been associated with increased oxidative stress and potential cytotoxicity, underscoring the importance of dosage in therapeutic applications.

Transport and Distribution

Understanding the transport mechanisms of this compound within biological systems is essential for its therapeutic application:

- Cellular Uptake : The compound's lipophilic nature allows it to penetrate biological membranes effectively, facilitating its distribution within cells.

- Subcellular Localization : Specific targeting to organelles may enhance its efficacy by concentrating its action at sites where it can exert maximum biological effect.

Summary Table of Biological Activity

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-2-12(10(13)8-11)9-6-4-3-5-7-9;/h9H,2-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQICURQHHPVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.